Cas no 1598290-86-8 (2-amino-6-chloro-3-methylbenzaldehyde)

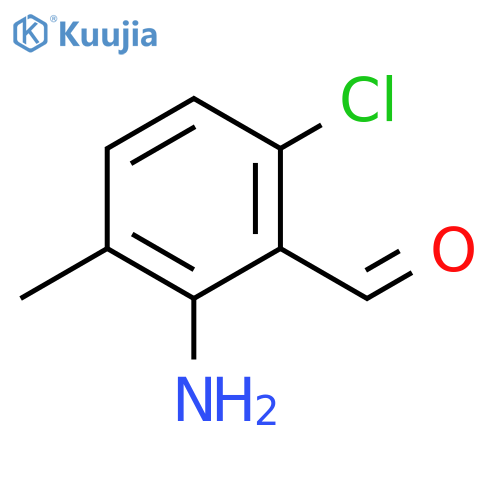

1598290-86-8 structure

商品名:2-amino-6-chloro-3-methylbenzaldehyde

2-amino-6-chloro-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-amino-6-chloro-3-methylbenzaldehyde

- 2-amino-3-chloro-6-methylbenzaldehyde

-

- インチ: 1S/C8H8ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,10H2,1H3

- InChIKey: FVIRZNKONQKJFI-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=C(Cl)C=CC(C)=C1N

2-amino-6-chloro-3-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1698379-2.5g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 2.5g |

$1791.0 | 2023-09-20 | |

| Enamine | EN300-1698379-0.5g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 0.5g |

$713.0 | 2023-09-20 | |

| Enamine | EN300-1698379-5g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 5g |

$2650.0 | 2023-09-20 | |

| Aaron | AR01DWFT-50mg |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 50mg |

$317.00 | 2025-02-09 | |

| Aaron | AR01DWFT-500mg |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 500mg |

$1006.00 | 2025-02-09 | |

| 1PlusChem | 1P01DW7H-2.5g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 2.5g |

$2276.00 | 2024-06-20 | |

| 1PlusChem | 1P01DW7H-5g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 5g |

$3338.00 | 2024-06-20 | |

| 1PlusChem | 1P01DW7H-1g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 1g |

$1192.00 | 2024-06-20 | |

| Enamine | EN300-1698379-0.25g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 0.25g |

$452.0 | 2023-09-20 | |

| Enamine | EN300-1698379-10.0g |

2-amino-6-chloro-3-methylbenzaldehyde |

1598290-86-8 | 95% | 10g |

$3929.0 | 2023-06-04 |

2-amino-6-chloro-3-methylbenzaldehyde 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1598290-86-8 (2-amino-6-chloro-3-methylbenzaldehyde) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 4964-69-6(5-Chloroquinaldine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量